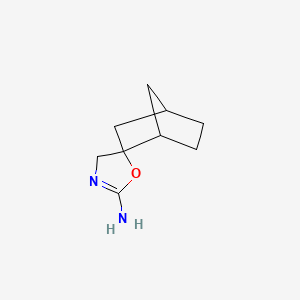
7-Chloro-1-(2-fluorobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(2-fluorobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a chloro group at the 7th position, a fluorobenzoyl group at the 1st position, and a phenyl group at the 5th position of the benzodiazepine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-fluorobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as acetylacetone, under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be attached through an acylation reaction using 2-fluorobenzoyl chloride in the presence of a base like pyridine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzodiazepine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluorobenzoyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with different functional groups.
Scientific Research Applications
7-Chloro-1-(2-fluorobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-1-(2-fluorobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to the presence of the fluorobenzoyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference can influence its binding affinity, duration of action, and overall therapeutic profile.
Properties
CAS No. |
24826-54-8 |
|---|---|
Molecular Formula |
C22H14ClFN2O3 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
7-chloro-1-(2-fluorobenzoyl)-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C22H14ClFN2O3/c23-14-10-11-18-19(12-14)25(15-6-2-1-3-7-15)20(27)13-21(28)26(18)22(29)16-8-4-5-9-17(16)24/h1-12H,13H2 |
InChI Key |
XOUDGMPLGJGNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)C3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)

![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
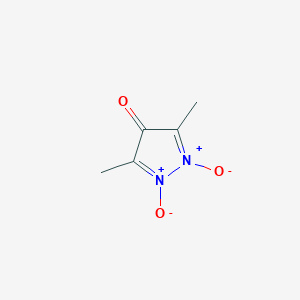
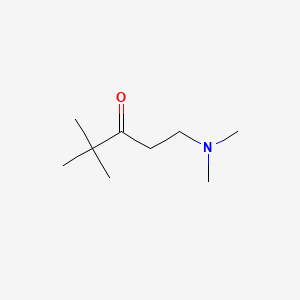
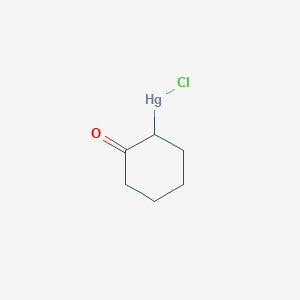
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
![Bicyclo[3.3.1]nonane, 1-bromo-](/img/structure/B14701290.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
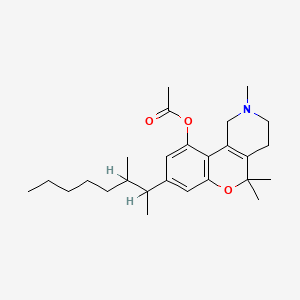
![Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate](/img/structure/B14701297.png)
